(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interactions with various biomolecules, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential as a drug candidate, particularly for its ability to interact with specific molecular targets and pathways.
Industry
Industrial applications may include its use in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
2,4-Difluorophenyl isocyanate: Another fluorinated compound with different reactivity and applications.
Uniqueness
What sets (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione apart is its unique combination of an indole moiety and an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable subject of study for various scientific applications.
Properties
Molecular Formula |
C25H18FN3O2 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(5E)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H18FN3O2/c26-19-12-10-17(11-13-19)15-28-16-18(21-8-4-5-9-23(21)28)14-22-24(30)29(25(31)27-22)20-6-2-1-3-7-20/h1-14,16H,15H2,(H,27,31)/b22-14+ |
InChI Key |
HCVNHFZJJQAUPS-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)/NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)NC2=O |
Origin of Product |
United States |
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